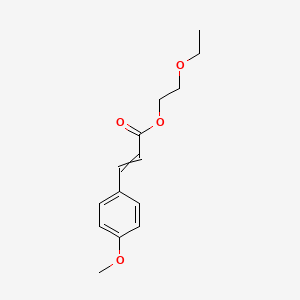
Cinoxate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinoxate is an organic compound widely used as an ingredient in sunscreens due to its ability to absorb ultraviolet B (UVB) rays. It is an ester formed from methoxycinnamic acid and 2-ethoxyethanol. This slightly yellow viscous liquid is insoluble in water but miscible with alcohols, esters, and vegetable oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cinoxate is synthesized through the esterification of methoxycinnamic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cinoxate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the methoxy group on the aromatic ring.
Common Reagents and Conditions:
Esterification: Methoxycinnamic acid, 2-ethoxyethanol, sulfuric acid or p-toluenesulfonic acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products:
Esterification: this compound (2-ethoxyethyl 4-methoxycinnamate).
Hydrolysis: Methoxycinnamic acid and 2-ethoxyethanol.
Wissenschaftliche Forschungsanwendungen
Cinoxate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on skin cells and its role in protecting against UV-induced damage.
Medicine: Explored for its potential use in formulations for sun protection and prevention of skin disorders.
Industry: Utilized in the formulation of sunscreens and other personal care products to provide UV protection
Wirkmechanismus
Cinoxate exerts its effects by absorbing ultraviolet B (UVB) radiation, thereby preventing it from penetrating the skin and causing damage. The compound absorbs UVB rays and converts them into less harmful energy, such as heat, which is then dissipated. This mechanism helps protect the skin from sunburn and other UV-induced damage .
Vergleich Mit ähnlichen Verbindungen
Cinoxate is part of the cinnamate family of UV filters. Similar compounds include:
Amiloxate: Another methoxycinnamate-based sunscreen.
Octyl methoxycinnamate: A widely used UV filter in sunscreens.
Uniqueness of this compound: this compound is unique due to its specific ester structure, which provides effective UVB absorption while being miscible with various solvents used in sunscreen formulations. Unlike some other cinnamate-based sunscreens, this compound is less commonly used in modern formulations, making it a subject of interest for further research and development .
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-ethoxyethyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
CMDKPGRTAQVGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)C=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





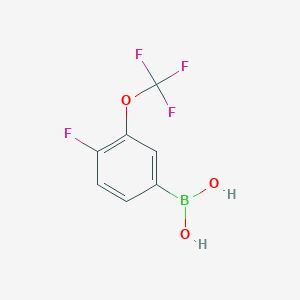


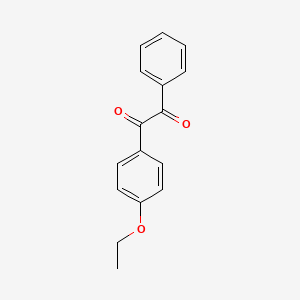

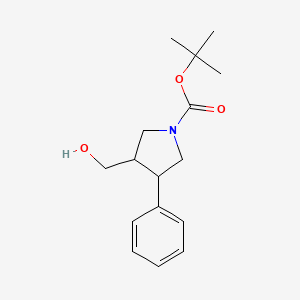
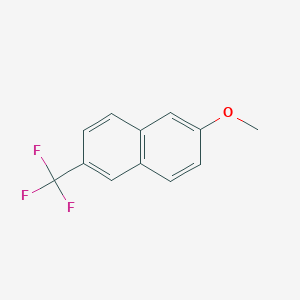
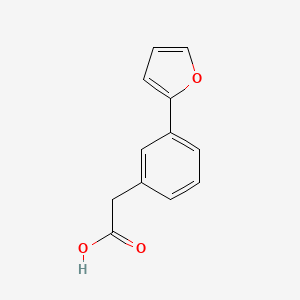
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8781474.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B8781486.png)
